molecular formula C19H19N3O2S2 B2415979 (Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886167-65-3

(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2415979
CAS No.: 886167-65-3
M. Wt: 385.5
InChI Key: CXQQQIYMEQKXOG-VBKFSLOCSA-N
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Description

(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and a quinoline moiety, which is a nitrogen-containing heterocycle. The presence of these heterocycles contributes to the compound’s diverse chemical reactivity and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thioxothiazolidinone core, which can be synthesized through the reaction of ethyl isothiocyanate with a suitable amine. The quinoline moiety is then introduced through a condensation reaction with 2-morpholinoquinoline-3-carbaldehyde. The final step involves the formation of the methylene bridge, which is achieved through a Knoevenagel condensation reaction between the thioxothiazolidinone core and the quinoline aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxothiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylene bridge can be reduced to form the corresponding alkane.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Nitrated or halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-ethyl-5-((2-pyridyl)methylene)-2-thioxothiazolidin-4-one: Similar structure but with a pyridine moiety instead of a quinoline moiety.

    (Z)-3-ethyl-5-((2-piperidinyl)methylene)-2-thioxothiazolidin-4-one: Similar structure but with a piperidine moiety instead of a quinoline moiety.

Uniqueness

(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of both a morpholino group and a quinoline moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-2-22-18(23)16(26-19(22)25)12-14-11-13-5-3-4-6-15(13)20-17(14)21-7-9-24-10-8-21/h3-6,11-12H,2,7-10H2,1H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQQQIYMEQKXOG-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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